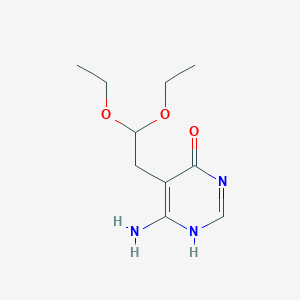

6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-5-(2,2-diethoxyethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O3/c1-3-15-8(16-4-2)5-7-9(11)12-6-13-10(7)14/h6,8H,3-5H2,1-2H3,(H3,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLABUHZHXFNKMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CC1=C(N=CNC1=O)N)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00289111 | |

| Record name | 6-amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00289111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7400-06-8 | |

| Record name | 7400-06-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59250 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00289111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol (CAS No: 7400-06-8), a key intermediate in the synthesis of various biologically active molecules. This document details its molecular structure, physicochemical characteristics, and provides established experimental protocols for its synthesis and analysis. Furthermore, it explores its significant role as a precursor in the development of targeted therapeutics, particularly kinase and thymidine phosphorylase inhibitors. The information is presented to support and guide research and development efforts in medicinal chemistry and drug discovery.

Chemical and Physical Properties

This compound is a pyrimidine derivative with the molecular formula C₁₀H₁₇N₃O₃.[1][2][3] It is characterized by a pyrimidine core substituted with an amino group, a hydroxyl group, and a diethoxyethyl side chain. These functional groups contribute to its reactivity and utility as a versatile building block in organic synthesis.[4]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 7400-06-8 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₁₀H₁₇N₃O₃ | [1][2][3] |

| Molecular Weight | 227.26 g/mol | [1][2][6] |

| Melting Point | 193-196 °C | [6] |

| Boiling Point | 370.2 ± 37.0 °C at 760 mmHg | [6] |

| Density | 1.2 ± 0.1 g/cm³ | [6] |

| Flash Point | 177.7 ± 26.5 °C | [6] |

| LogP | 0.02 | [6] |

| Appearance | Off-white powder | [5] |

Synthesis and Experimental Protocols

The synthesis of this compound has been reported through various routes. Below are detailed methodologies for a key synthetic pathway.

Synthesis from 6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-hydroxypyrimidine

This protocol outlines the desulfurization of a 2-mercaptopyrimidine precursor to yield the target compound.

Experimental Protocol:

-

Dissolution: Dissolve 11.6 mmol of 6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-hydroxypyrimidine in a mixture of 150 mL of water and 9 mL of aqueous ammonia solution.[5]

-

Heating: Heat the reaction mixture to 90°C.[5]

-

Raney Nickel Addition: Add Raney Nickel suspension in batches (2-3 mL at a time) to the heated solution.[5]

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC/MS) until the starting material is consumed.[5]

-

Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature and filter it through a diatomaceous earth pad.[5]

-

Washing: Wash the filter cake with two 25 mL portions of water.[5]

-

Lyophilization: Combine the aqueous filtrates and freeze-dry to obtain 6-amino-5-(2,2-diethoxyethyl)-4-hydroxypyrimidine as an off-white powder.[5]

Yield: 2.23 g (85%).[5]

Synthesis from 2-cyano-4,4-diethoxybutanoic acid ethyl ester

An alternative synthesis involves the condensation of an acyclic precursor with guanidine.

Conceptual Workflow:

Caption: Synthesis of this compound.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound.

Spectroscopic Data

-

¹H NMR (DMSO-d₆): δ 1.07 (t, 6H), 3.40 (m, 2H), 3.59 (m, 2H), 4.56 (t, 1H), 6.07 (br s, 2H), 7.70 (s, 1H), 11.43 (br s, 1H).[5]

-

LC/MS: RT = 1.37 min; m/z = 182 [M-EtOH + H]⁺.[5]

Biological Significance and Applications

This compound serves as a critical intermediate in the synthesis of pharmacologically active molecules, particularly in the realm of oncology and inflammatory diseases.[1]

Precursor to Kinase Inhibitors

This pyrimidine derivative is a valuable starting material for the synthesis of purine analogs that can act as selective kinase inhibitors.[1] Kinases are pivotal enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The synthesis of derivatives with enhanced selectivity towards specific kinases, such as Protein Kinase A (PKA), has been reported.[1]

Caption: Logical workflow from precursor to therapeutic application.

Intermediate for Thymidine Phosphorylase Inhibitors

The compound is also utilized in the synthesis of thymidine phosphorylase inhibitors.[1] These inhibitors have demonstrated anti-angiogenic properties, making them a subject of interest in cancer therapy.[1]

Safety and Handling

Appropriate safety precautions should be taken when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) for comprehensive handling and storage guidelines. The compound is intended for research use only.[1]

Conclusion

This compound is a well-characterized pyrimidine derivative with significant potential as a building block in medicinal chemistry. Its established synthetic routes and known applications as a precursor to kinase and thymidine phosphorylase inhibitors underscore its importance in the development of novel therapeutics. This guide provides essential technical information to facilitate its use in research and drug discovery endeavors.

References

- 1. This compound | 7400-06-8 | Benchchem [benchchem.com]

- 2. This compound | C10H17N3O3 | CID 135408688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Amino-5(2,2-diethoxyethyl)-4-hydroxy pyrimidine | 7400-06-8 | FA17591 [biosynth.com]

- 4. CAS 7400-06-8: 6-amino-5-(2,2-diethoxyethyl)pyrimidin-4(1H… [cymitquimica.com]

- 5. This compound | 7400-06-8 [chemicalbook.com]

- 6. CAS#:7400-06-8 | this compound | Chemsrc [chemsrc.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

In-Depth Technical Guide: Structure Elucidation of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol, a key intermediate in the synthesis of various therapeutic agents. This document details the spectroscopic data, experimental protocols for its synthesis and analysis, and its role as a precursor in the development of targeted therapies.

Chemical Identity and Properties

This compound is a pyrimidine derivative with the following identifiers:

-

IUPAC Name: 6-amino-5-(2,2-diethoxyethyl)pyrimidin-4(1H)-one

-

CAS Number: 7400-06-8[1]

-

Molecular Weight: 227.26 g/mol [3]

The structure, featuring a pyrimidine core with an amino group, a hydroxyl group (existing in tautomeric equilibrium with a ketone), and a diethoxyethyl side chain, makes it a versatile building block in medicinal chemistry.

Synthesis of this compound

Two primary synthetic routes for this compound have been reported.

Synthesis via Desulfurization

This method involves the desulfurization of a mercaptopyrimidine precursor.

Experimental Protocol:

A detailed protocol for this synthesis has been described.[1] 6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-hydroxypyrimidine (11.6 mmol) is dissolved in a mixture of water (150 mL) and aqueous ammonia solution (9 mL) and heated to 90°C.[1] To this solution, a Raney Nickel suspension is added portion-wise until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC/MS).[1] The reaction mixture is then cooled to room temperature and filtered through a pad of diatomaceous earth, which is subsequently washed with water.[1] The combined aqueous filtrates are freeze-dried to yield 6-amino-5-(2,2-diethoxyethyl)-4-hydroxypyrimidine as an off-white powder.[1] This method has a reported yield of approximately 85%.[1]

Synthesis from an Acyclic Precursor

This approach involves the cyclization of an acyclic precursor with guanidine.

Experimental Protocol:

Spectroscopic Data and Structure Elucidation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques.

| Spectroscopic Data | Observed Features | Interpretation |

| ¹H NMR (DMSO-d6) | δ 1.07 (t, 6H), 3.40 (m, 2H), 3.59 (m, 2H), 4.56 (t, 1H), 6.07 (br s, 2H), 7.70 (s, 1H), 11.43 (br s, 1H)[1] | The triplet at 1.07 ppm and multiplets at 3.40 and 3.59 ppm are characteristic of the two ethoxy groups. The triplet at 4.56 ppm corresponds to the methine proton of the acetal. The broad singlet at 6.07 ppm is assigned to the amino protons. The singlet at 7.70 ppm is attributed to the C2-proton of the pyrimidine ring. The broad singlet at 11.43 ppm is indicative of the hydroxyl/amide proton. |

| LC/MS | m/z = 182 [M-EtOH + H]⁺[1] | This fragmentation pattern corresponds to the loss of an ethanol molecule from the protonated molecular ion, which is consistent with the presence of the diethoxyethyl group. |

| ¹³C NMR (Predicted) | Aliphatic carbons of the ethoxy groups (~15, 60 ppm), acetal carbon (~100 ppm), pyrimidine ring carbons (~100-160 ppm). | Specific assignments would require experimental data. |

| IR (Predicted) | N-H stretching (amino and amide), O-H stretching (hydroxyl), C-H stretching (aliphatic), C=O stretching (pyrimidinone tautomer), C=C and C=N stretching (pyrimidine ring). | Specific peak positions would require experimental data. |

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the structure elucidation of this compound.

Caption: Workflow for the structure elucidation of the target compound.

Role as an Intermediate in Drug Development

This compound serves as a crucial intermediate in the synthesis of purine analogs that act as selective kinase inhibitors and in the development of thymidine phosphorylase inhibitors.[2]

Synthesis of Kinase Inhibitors

This pyrimidine derivative can be converted into purine derivatives that exhibit selective inhibition of kinases such as Protein Kinase A (PKA).[2] The general synthetic pathway involves the cyclization of the pyrimidine to form the purine ring system.

Caption: Synthesis of kinase inhibitors from the pyrimidine intermediate.

Synthesis of Thymidine Phosphorylase Inhibitors

The compound is also a precursor for thymidine phosphorylase inhibitors, which are investigated for their anti-angiogenic properties in cancer therapy.[2] The pyrimidine core is modified to mimic the natural substrate of the enzyme.

Caption: Synthesis of thymidine phosphorylase inhibitors.

Conclusion

The structure of this compound has been unequivocally confirmed through spectroscopic analysis, primarily ¹H NMR and mass spectrometry. Its synthesis is achievable through multiple routes, providing flexibility in its production. The significance of this compound lies in its role as a key building block for the development of targeted therapeutics, particularly kinase and thymidine phosphorylase inhibitors, highlighting its importance in modern drug discovery and development. Further research into derivatives of this compound could lead to the discovery of novel and potent therapeutic agents.

References

Synthesis of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic pathways for 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol, a key intermediate in the development of various therapeutic agents. This document outlines two primary synthetic routes, complete with detailed experimental protocols, quantitative data, and process visualizations to facilitate replication and further research.

Introduction

This compound is a substituted pyrimidine derivative with significant applications in medicinal chemistry. It serves as a crucial building block for the synthesis of kinase inhibitors and other pharmacologically active molecules. This guide details two effective methods for its preparation: a direct condensation reaction with guanidine and a two-step pathway involving a thiourea condensation followed by desulfurization.

Synthetic Pathways

Two principal routes for the synthesis of this compound have been established and are detailed below.

Route 1: Direct Condensation with Guanidine

This pathway involves the direct cyclization of ethyl 2-cyano-4,4-diethoxybutanoate with guanidine hydrochloride. It is a convergent approach that offers a straightforward synthesis to the target molecule.

An In-Depth Technical Guide to 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol (CAS 7400-06-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol (CAS 7400-06-8), a key intermediate in the synthesis of biologically active molecules. This document details its chemical and physical properties, synthesis methodologies, and its significant role as a precursor to potent enzyme inhibitors, particularly in the fields of oncology and inflammation.

Chemical and Physical Properties

This compound is a pyrimidine derivative with the molecular formula C₁₀H₁₇N₃O₃.[1][2] It is characterized by a central pyrimidine ring substituted with an amino group, a hydroxyl group, and a diethoxyethyl side chain. These functional groups contribute to its reactivity and utility as a versatile building block in organic synthesis.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 7400-06-8 | [1][2] |

| Molecular Formula | C₁₀H₁₇N₃O₃ | [1][2] |

| Molecular Weight | 227.26 g/mol | [1][2] |

| IUPAC Name | 6-amino-5-(2,2-diethoxyethyl)pyrimidin-4(1H)-one | [3] |

| Synonyms | 6-Amino-5-(2,2-diethoxyethyl)-4(3H)-pyrimidinone, NSC 59250 | [2] |

| Appearance | Off-White Solid | |

| Storage Temperature | <-15°C, in a well-closed container | [2] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Reference |

| ¹H NMR (DMSO-d₆) | δ 1.07 (t, 6H), 3.40 (m, 2H), 3.59 (m, 2H), 4.56 (t, 1H), 6.07 (br s, 2H), 7.70 (s, 1H), 11.43 (br s, 1H) | [4] |

| LC/MS | RT = 1.37 min; m/z = 182 [M-EtOH + H]⁺ | [4] |

Synthesis of this compound

There are two primary synthetic routes reported for the preparation of this compound.

Route 1: From 2-Cyano-4,4-diethoxybutanoic Acid Ethyl Ester

This common method involves the condensation reaction of 2-cyano-4,4-diethoxybutanoic acid ethyl ester with guanidine hydrochloride. The reaction is typically carried out under reflux conditions in a suitable solvent such as ethanol, affording the desired product in a moderate yield of approximately 66%.[1]

Experimental Protocol: Synthesis via Route 1

-

Prepare a solution of sodium ethoxide in absolute ethanol.

-

To this solution, add 2-cyano-4,4-diethoxybutanoic acid ethyl ester.

-

In a separate flask, prepare a solution of guanidine by treating guanidine hydrochloride with sodium ethoxide in ethanol and filtering off the resulting sodium chloride.

-

Add the guanidine solution to the solution of the cyano ester.

-

Heat the reaction mixture under reflux for several hours.

-

After cooling, the product precipitates and can be collected by filtration.

-

Further purification can be achieved by recrystallization.

Route 2: Desulfurization of a 2-Mercaptopyrimidine Derivative

This alternative synthesis involves the desulfurization of 6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-hydroxypyrimidine.

Experimental Protocol: Synthesis via Route 2 [4]

-

Dissolve 6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-hydroxypyrimidine (11.6 mmol) in a mixture of water (150 mL) and aqueous ammonia solution (9 mL).[4]

-

Heat the solution to 90°C.[4]

-

Add Raney Nickel suspension in batches (2-3 mL at a time) until thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC/MS) analysis indicate the completion of the reaction.[4]

-

Cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth.[4]

-

Wash the filter cake with water (2 x 25 mL).[4]

-

Freeze-dry the combined aqueous filtrates to yield 6-amino-5-(2,2-diethoxyethyl)-4-hydroxypyrimidine as an off-white powder (yield: 2.23 g, 85%).[4]

References

An In-depth Technical Guide to the Synthesis of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol, a key intermediate in the development of various therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound is a substituted pyrimidine derivative with the molecular formula C₁₀H₁₇N₃O₃. Its structure features a pyrimidine core, which is a common scaffold in a wide range of biologically active compounds. The presence of the amino, hydroxyl, and diethoxyethyl functional groups makes it a versatile building block for the synthesis of more complex molecules, including kinase inhibitors. This guide details two principal synthetic pathways for its preparation, outlining the starting materials, reaction conditions, and yields.

Synthetic Pathways

Two primary synthetic routes have been established for the synthesis of this compound.

Route 1: Cyclocondensation of a Cyanoester with Guanidine

This approach involves the direct cyclocondensation of an appropriately substituted cyanoester, namely 2-cyano-4,4-diethoxybutanoic acid ethyl ester, with guanidine hydrochloride.

Route 2: Desulfurization of a Mercaptopyrimidine Intermediate

This two-step pathway begins with the synthesis of a mercaptopyrimidine derivative, 6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-hydroxypyrimidine, which is subsequently desulfurized to yield the final product.

Experimental Protocols and Data

Route 1: Cyclocondensation Reaction

This method provides a direct approach to the pyrimidine core through the reaction of an acyclic precursor with guanidine.

Starting Materials:

-

2-Cyano-4,4-diethoxybutanoic acid ethyl ester

-

Guanidine hydrochloride

-

Sodium ethoxide (prepared in situ from sodium and ethanol)

-

Ethanol

Experimental Protocol:

A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol. To this solution, 2-cyano-4,4-diethoxybutanoic acid ethyl ester is added, followed by the addition of a solution of guanidine hydrochloride in ethanol. The reaction mixture is then heated under reflux. The progress of the reaction is monitored by a suitable analytical technique such as thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate the product. A typical work-up involves cooling the mixture, removing the solvent under reduced pressure, and purifying the residue, for instance by crystallization from water or ethanol.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | ~66% | [1] |

| Purity | ≥98% (by HPLC) | [1] |

Route 2: Desulfurization of a Mercaptopyrimidine

This two-step route offers an alternative pathway to the target molecule.

Step 1: Synthesis of 6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-hydroxypyrimidine

Starting Materials:

-

Ethyl 2-cyano-4,4-diethoxybutyrate

-

Thiourea

-

Sodium ethoxide (prepared in situ from sodium and ethanol)

-

Ethanol

Experimental Protocol:

To a freshly prepared solution of sodium ethoxide in ethanol, ethyl 2-cyano-4,4-diethoxybutyrate and a solution of thiourea in ethanol are added. The resulting mixture is heated to reflux. After the reaction is complete, the mixture is cooled, and the ethanol is removed under reduced pressure. The residue is dissolved in water and neutralized with a suitable acid to precipitate the product, which is then collected by filtration and dried.

Step 2: Desulfurization of 6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-hydroxypyrimidine

Starting Materials:

-

6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-hydroxypyrimidine

-

Raney Nickel

-

Water

-

Aqueous ammonia solution

Experimental Protocol:

6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-hydroxypyrimidine is dissolved in a mixture of water and aqueous ammonia solution and heated to 90°C.[2] A suspension of Raney Nickel is then added portion-wise to the hot solution.[2] The reaction is monitored by TLC or LC/MS.[2] Once the starting material is consumed, the reaction mixture is cooled and filtered through a pad of diatomaceous earth to remove the Raney Nickel.[2] The filter cake is washed with water, and the combined aqueous filtrates are freeze-dried to afford the final product as an off-white powder.[2]

Quantitative Data:

| Step | Product | Yield | Reference |

| 1 | 6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-hydroxypyrimidine | 60.19% | |

| 2 | This compound | 85% | [2] |

Synthesis Workflow Visualizations

The following diagrams illustrate the synthetic pathways described above.

Caption: Synthetic Route 1: Cyclocondensation.

Caption: Synthetic Route 2: Desulfurization Pathway.

References

The Role of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol in the Development of Bioactive Compounds: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Published: December 23, 2025

Abstract

6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol is a key heterocyclic building block in medicinal chemistry. While this compound itself is not typically the active pharmacological agent, its derivatives are pivotal in the synthesis of targeted therapeutics. This technical guide explores the mechanism of action of compounds derived from this pyrimidine core, focusing on its role in the development of kinase inhibitors and thymidine phosphorylase inhibitors. Due to its function as a synthetic intermediate, this document will focus on the biological activities of the final, more complex molecules synthesized from this compound.

Introduction: A Versatile Synthetic Intermediate

This compound is a pyrimidine derivative primarily utilized as a versatile intermediate in the synthesis of more complex bioactive molecules.[1] Its chemical structure, featuring a pyrimidine ring with amino and hydroxyl groups, along with a diethoxyethyl side chain, makes it a valuable starting material for constructing fused ring systems, such as purines.[2] The mechanism of action is therefore best understood by examining the biological targets of the compounds synthesized from this precursor. The main therapeutic areas for these downstream compounds are oncology and metabolic disorders.[2]

Derivatives as Kinase Inhibitors

Research indicates that this compound is a precursor for the synthesis of purine derivatives that function as selective kinase inhibitors.[2] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Mechanism of Action: Protein Kinase A (PKA) Inhibition

Derivatives synthesized from this compound have shown selectivity for Protein Kinase A (PKA), a key enzyme in various signaling pathways, including those involved in cell proliferation and metabolism.[2] PKA is a holoenzyme consisting of two regulatory and two catalytic subunits. Upon binding of cyclic AMP (cAMP), the catalytic subunits are released and phosphorylate downstream target proteins.

The synthesized purine derivatives are believed to act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the PKA catalytic subunit. This prevents the phosphorylation of substrate proteins, thereby inhibiting the signaling cascade.

Quantitative Data

| Compound Class | Target | Potency (IC50) | Cell Line |

| 6-amino-5-cyano-2-thiopyrimidines | PI3Kδ | 0.0034 µM | N/A |

| Tetrahydrobenzothienopyrimidines | Tubulin Polymerization | < 40 nM | Various |

This table presents data for different classes of pyrimidine derivatives to illustrate potential potencies and is not representative of direct derivatives of this compound.

Derivatives as Thymidine Phosphorylase Inhibitors

This compound also serves as a key intermediate in the synthesis of thymidine phosphorylase (TP) inhibitors.[2] TP is an enzyme that plays a crucial role in pyrimidine salvage pathways and is also involved in angiogenesis.

Mechanism of Action: Anti-Angiogenesis

Thymidine phosphorylase catalyzes the reversible conversion of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate. Elevated levels of TP are found in many solid tumors and are associated with poor prognosis. TP promotes angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

Inhibitors derived from this compound block the active site of TP, preventing it from metabolizing thymidine. This inhibition leads to a reduction in the pro-angiogenic factors that are directly or indirectly produced by TP activity. The ultimate effect is the suppression of new blood vessel formation, which can starve tumors of essential nutrients and oxygen, thereby inhibiting their growth.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of derivatives of this compound are proprietary and specific to the research entities developing them. However, a general workflow for the synthesis and screening of such compounds can be outlined.

General Synthesis and Screening Workflow

A common synthetic route to obtain the parent compound involves the reaction of 2-cyano-4,4-diethoxybutanoic acid ethyl ester with guanidine hydrochloride.[2]

Conclusion

This compound is a valuable starting material in drug discovery and development. Its true potential is realized in the diverse range of bioactive compounds that can be synthesized from it. The mechanisms of action of these end-products, primarily as kinase inhibitors and thymidine phosphorylase inhibitors, highlight the importance of this pyrimidine scaffold in developing targeted therapies for a variety of diseases. Further research into novel derivatives and their biological activities will continue to be an active area of investigation in medicinal chemistry.

References

In-Depth Technical Guide on the Potential Therapeutic Targets of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol serves as a versatile synthetic intermediate for the generation of a diverse range of heterocyclic compounds with significant therapeutic potential. Analogs derived from this pyrimidine scaffold have been investigated primarily as inhibitors of key enzymes implicated in cancer and other proliferative diseases, namely protein kinases and thymidine phosphorylase. This technical guide provides a comprehensive overview of the potential therapeutic targets of these analogs, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key pathways and workflows to facilitate further research and drug development in this area.

Introduction

The pyrimidine ring is a fundamental heterocyclic scaffold found in numerous biologically active compounds, including nucleic acids and various therapeutic agents.[1] this compound, with its reactive amino group and a versatile diethoxyethyl side chain, presents a valuable starting point for the synthesis of more complex heterocyclic systems.[2] The primary therapeutic interest in analogs of this compound lies in their ability to modulate the activity of enzymes that are crucial for cell signaling and nucleotide metabolism.

Derivatives of this compound have been explored for their potential to treat a variety of conditions, including cancer and metabolic disorders.[2] The core strategy involves the chemical modification of this precursor to generate compounds that can selectively bind to and inhibit the function of specific protein targets.

Potential Therapeutic Targets

The main therapeutic avenues for analogs of this compound are the inhibition of protein kinases and thymidine phosphorylase.

Protein Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for drug development.

Research indicates that this compound can be utilized to synthesize purine derivatives that function as selective kinase inhibitors.[2] One of the key targets identified for these derivatives is Protein Kinase A (PKA) .[2] PKA is a crucial enzyme in various signaling pathways, and its aberrant activity has been linked to cancer progression.[2]

The general approach involves the cyclization of the this compound scaffold to form fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which can act as ATP-competitive inhibitors in the kinase domain. The structural resemblance of these fused pyrimidines to adenine allows them to bind to the ATP-binding site of kinases.[3]

The following diagram illustrates a simplified PKA signaling pathway that can be targeted by inhibitors derived from this compound.

Caption: Simplified PKA signaling pathway and the point of inhibition.

Thymidine Phosphorylase Inhibition

Thymidine phosphorylase (TP) is an enzyme involved in the pyrimidine salvage pathway. It catalyzes the reversible conversion of thymidine to thymine and 2-deoxyribose-1-phosphate. TP is overexpressed in many solid tumors and is associated with angiogenesis, tumor growth, and metastasis. Therefore, inhibiting TP is a promising strategy for cancer therapy.[4]

This compound is a key intermediate in the synthesis of thymidine phosphorylase inhibitors.[2] Analogs derived from this scaffold can act as competitive inhibitors of TP, preventing the breakdown of thymidine and thereby exerting anti-angiogenic effects.

Quantitative Data

Table 1: Inhibitory Activity of Representative Pyrimidine-Based Kinase Inhibitors

| Compound Class | Target Kinase | IC50 (µM) | Reference |

| Pyrido[2,3-d]pyrimidine | JNK3 | 0.63 | [5] |

| Aminopyrimidine | JNK1 | Varies | [6] |

| Aminopyrimidine | CDK2 | Varies | [6] |

| Pyrido[2,3-d]pyrimidine | PIM-1 | 0.0114 | [7] |

Table 2: Inhibitory Activity of Representative Pyrimidine-Based Thymidine Phosphorylase Inhibitors

| Compound | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |

| Dihydropyrimidone Derivative 1 | 314.3 ± 0.9 | - | Non-competitive | [4] |

| Dihydropyrimidone Derivative 12 | 303.5 ± 0.4 | - | Non-competitive | [4] |

| 5-Chloro-6-(2-iminopyrrolidin-1-yl)methyluracil (TPI) | - | 0.017 | Competitive | [8] |

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and evaluation of novel therapeutic agents. The following sections outline general methodologies for the synthesis of pyrimidine analogs and assays for their biological activity.

General Synthesis of Pyrido[2,3-d]pyrimidines

The synthesis of pyrido[2,3-d]pyrimidines, a class of potent kinase inhibitors, can be achieved from 6-aminopyrimidine precursors. The following workflow illustrates a general synthetic route.

Caption: General workflow for the synthesis of pyrido[2,3-d]pyrimidines.

A common synthetic method involves the reaction of a 6-amino-5-formylpyrimidine with an active methylene compound, such as malononitrile or ethyl cyanoacetate, in the presence of a base catalyst like piperidine or sodium ethoxide. The reaction proceeds through a condensation followed by an intramolecular cyclization to yield the pyrido[2,3-d]pyrimidine core. Further modifications can be made to introduce various substituents to explore the structure-activity relationship (SAR).

Protein Kinase A (PKA) Inhibition Assay

The inhibitory activity of the synthesized compounds against PKA can be determined using an in vitro kinase assay.

Materials:

-

Recombinant human PKA catalytic subunit

-

PKA-specific peptide substrate (e.g., LRRASLG)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

Test compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well plates

Protocol:

-

Prepare serial dilutions of the test compounds in the kinase assay buffer.

-

In a 384-well plate, add 2 µL of the diluted test compound or DMSO (vehicle control).

-

Add 2 µL of a solution containing the PKA enzyme and the peptide substrate to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

Initiate the kinase reaction by adding 2 µL of ATP solution to each well.

-

Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

Measure the luminescence signal, which is proportional to the kinase activity.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Thymidine Phosphorylase (TP) Inhibition Assay

The inhibitory effect of the synthesized analogs on TP activity can be assessed using a spectrophotometric assay.

Materials:

-

Recombinant human or E. coli thymidine phosphorylase

-

Thymidine

-

Potassium phosphate buffer (50 mM, pH 7.4)

-

Test compounds dissolved in DMSO

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Protocol:

-

Prepare serial dilutions of the test compounds in the potassium phosphate buffer.

-

In a 96-well plate, add 150 µL of potassium phosphate buffer, 20 µL of the TP enzyme solution, and 10 µL of the diluted test compound or DMSO (vehicle control) to each well.

-

Incubate the plate at 25°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of thymidine solution to each well.

-

Immediately monitor the decrease in absorbance at 290 nm for 5-10 minutes. The decrease in absorbance corresponds to the conversion of thymidine to thymine.

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition for each compound concentration and calculate the IC50 value.

Conclusion and Future Directions

This compound is a promising scaffold for the development of novel therapeutic agents, particularly kinase and thymidine phosphorylase inhibitors. While the existing literature points to the potential of its analogs, there is a clear need for more extensive research to synthesize and evaluate a broader range of derivatives.

Future efforts should focus on:

-

Systematic SAR studies: Synthesizing and testing a focused library of analogs to understand the structural requirements for potent and selective inhibition of specific targets.

-

Exploration of other targets: Investigating the activity of these pyrimidine derivatives against other relevant therapeutic targets.

-

In vivo evaluation: Advancing the most promising compounds to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

The methodologies and data presented in this guide provide a solid foundation for researchers to build upon in the quest for new and effective treatments for cancer and other diseases.

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. This compound | 7400-06-8 | Benchchem [benchchem.com]

- 3. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Structure and activity of specific inhibitors of thymidine phosphorylase to potentiate the function of antitumor 2'-deoxyribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol is a pyrimidine derivative of interest in medicinal chemistry and drug development.[1] It serves as a key intermediate in the synthesis of various biologically active molecules, including potential kinase inhibitors and thymidine phosphorylase inhibitors, which are relevant in therapeutic areas such as oncology.[1] The physicochemical properties of this compound, particularly its solubility in different solvent systems, are critical for its handling, formulation, and biological screening. This guide provides a comprehensive overview of the known solubility characteristics of this compound, along with detailed experimental protocols for researchers to determine its quantitative solubility.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₇N₃O₃ | PubChem[2] |

| Molecular Weight | 227.26 g/mol | PubChem[2] |

| Appearance | Solid | Sigma-Aldrich[3] |

| XLogP3 | -0.3 | PubChem[2] |

| Hydrogen Bond Donor Count | 3 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 6 | PubChem[2] |

| Rotatable Bond Count | 5 | PubChem[2] |

Solubility Profile

A closely related compound, 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol, has been reported to be soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[4] This suggests that this compound is also likely to be soluble in these solvents.

The following table summarizes the expected qualitative solubility in a range of common laboratory solvents. Researchers should determine the quantitative solubility for their specific application using the protocols outlined in the subsequent sections.

| Solvent | Chemical Class | Expected Solubility | Quantitative Data (User Determined) |

| Water | Aqueous | Low to Moderate | e.g., mg/mL @ 25°C |

| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | Low to Moderate | e.g., mg/mL @ 25°C, pH 7.4 |

| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | Soluble | e.g., mg/mL @ 25°C |

| Methanol | Protic Polar | Soluble | e.g., mg/mL @ 25°C |

| Ethanol | Protic Polar | Likely Soluble | e.g., mg/mL @ 25°C |

| N,N-Dimethylformamide (DMF) | Aprotic Polar | Likely Soluble | e.g., mg/mL @ 25°C |

| Acetonitrile (ACN) | Aprotic Polar | Moderately Soluble | e.g., mg/mL @ 25°C |

| Tetrahydrofuran (THF) | Aprotic | Moderately Soluble | e.g., mg/mL @ 25°C |

| Dichloromethane (DCM) | Halogenated | Low to Insoluble | e.g., mg/mL @ 25°C |

| Chloroform | Halogenated | Low to Insoluble | e.g., mg/mL @ 25°C |

| Toluene | Aromatic Hydrocarbon | Insoluble | e.g., mg/mL @ 25°C |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental procedures are essential. The following are detailed methodologies for determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, PBS, ethanol, DMSO)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the test solvent.

-

Seal the vials and place them in a shaker at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After the incubation period, visually inspect the samples to ensure an excess of solid material remains.

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully collect a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC method.

-

Calculate the thermodynamic solubility in mg/mL or mol/L.

Kinetic Solubility

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.

Materials:

-

10 mM stock solution of this compound in DMSO

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

96-well microplates

-

Plate shaker

-

Plate reader (e.g., UV-Vis or nephelometer)

Procedure:

-

Add the aqueous buffer to the wells of a microplate.

-

Add a small volume of the DMSO stock solution to each well to achieve the desired final concentration (typically with a final DMSO concentration of 1-2%).

-

Seal the plate and shake for a defined period (e.g., 1-2 hours) at room temperature.

-

Measure the turbidity of the solution in each well using a nephelometer or the absorbance at a specific wavelength using a UV-Vis plate reader to detect precipitation.

-

The highest concentration at which no precipitation is observed is reported as the kinetic solubility.

Visualizations

Experimental Workflow for Thermodynamic Solubility

Caption: Workflow for determining thermodynamic solubility.

Role as a Synthetic Intermediate

Caption: Role as a key synthetic intermediate.

Conclusion

While specific quantitative solubility data for this compound is not widely reported, its structural features and the solubility of related compounds suggest solubility in polar aprotic solvents like DMSO and polar protic solvents such as methanol. For drug development and research applications, it is imperative to experimentally determine the solubility in relevant solvent systems. The detailed protocols provided in this guide offer a robust framework for obtaining reliable and reproducible solubility data. This information is fundamental for advancing the study and application of this versatile pyrimidine derivative.

References

An In-depth Technical Guide to the Spectroscopic Data of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data for the pyrimidine derivative, 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol (CAS No: 7400-06-8). This compound serves as a key intermediate in the synthesis of various biologically active molecules, including kinase and thymidine phosphorylase inhibitors.[1] The following sections present a compilation of its spectral characteristics, experimental protocols for data acquisition, and logical diagrams illustrating its synthetic utility.

Spectroscopic Data

The structural elucidation of this compound relies on a combination of nuclear magnetic resonance (NMR) and mass spectrometry (MS). While comprehensive spectral data is not entirely available in the public domain, key datasets have been reported and are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data:

The proton NMR spectrum provides characteristic signals corresponding to the ethoxy, ethyl, and pyrimidine ring protons.

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 1.07 | triplet | 6H | -O-CH₂-CH₃ |

| 3.40 | multiplet | 2H | -CH₂ -CH(OEt)₂ |

| 3.59 | multiplet | 2H | -O-CH₂ -CH₃ |

| 4.56 | triplet | 1H | -CH₂-CH (OEt)₂ |

| 6.07 | broad singlet | 2H | -NH₂ |

| 7.70 | singlet | 1H | Pyrimidine C2-H |

| 11.43 | broad singlet | 1H | Pyrimidine N1-H or N3-H |

¹³C NMR Data:

Publicly available, experimentally determined ¹³C NMR data for this compound is limited. Researchers requiring this data may need to acquire it experimentally or contact commercial suppliers who may have it on file.[2][3]

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of the compound.

| Technique | Ionization Mode | Observed m/z | Interpretation |

| LC/MS | ESI+ | 182 | [M-EtOH + H]⁺ |

Note: The observed ion corresponds to the loss of an ethanol molecule from the parent compound followed by protonation.

Infrared (IR) Spectroscopy

Detailed experimental IR spectra for this compound are not readily found in public databases. However, characteristic absorption bands can be predicted based on its functional groups:

-

N-H stretching (amine and amide): ~3100-3500 cm⁻¹ (broad)

-

O-H stretching (hydroxyl): ~3200-3600 cm⁻¹ (broad)

-

C-H stretching (alkane): ~2850-3000 cm⁻¹

-

C=O stretching (pyrimidinone tautomer): ~1650-1700 cm⁻¹

-

C=N and C=C stretching (pyrimidine ring): ~1500-1650 cm⁻¹

-

C-O stretching (ethers): ~1050-1150 cm⁻¹

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. These should be adapted based on the specific instrumentation and laboratory conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10 mg of this compound in 0.5 mL of a suitable deuterated solvent, such as DMSO-d₆.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire the spectrum at a stable probe temperature (e.g., 300 K).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Process the data using Fourier transformation.

-

-

¹³C NMR Acquisition:

-

If required, acquire a proton-decoupled ¹³C NMR spectrum.

-

A greater number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Mass Spectrometry (MS) Protocol

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 µg/mL) in a solvent compatible with the ionization source, such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, often coupled with a liquid chromatography (LC) system for sample introduction.

-

LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is typically used.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: ESI positive mode is suitable for this compound.

-

Set appropriate parameters for capillary voltage, cone voltage, and source/desolvation temperatures.

-

-

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation (Solid):

-

Thin Solid Film Method: Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride). Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

-

KBr Pellet Method: Grind a small amount of the sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample holder or the pure KBr pellet.

-

Place the sample in the instrument's sample compartment and acquire the IR spectrum. The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

-

Visualizations

The following diagrams illustrate the synthetic pathway to this compound and its role as a chemical intermediate.

Caption: Synthetic workflow for this compound.

Caption: Role as a key intermediate in drug development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors derived from the starting material 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol. The focus is on the synthesis of pyrrolo[2,3-d]pyrimidine (7-deazapurine) based kinase inhibitors, a class of compounds known to target various kinases involved in cell proliferation and signaling, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Protein Kinase A (PKA).

Introduction

This compound is a valuable heterocyclic building block for the synthesis of potent and selective kinase inhibitors.[1][2] Its structure allows for the facile construction of fused ring systems, such as the pyrrolo[2,3-d]pyrimidine core, which is a key structural motif in many ATP-competitive kinase inhibitors. This scaffold mimics the purine ring of ATP, enabling it to bind to the ATP-binding site of various kinases and disrupt their catalytic activity. The synthetic versatility of the starting material allows for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.

Data Presentation

The following tables summarize the in vitro inhibitory activities of representative pyrrolo[2,3-d]pyrimidine derivatives against several key kinases.

Table 1: In Vitro Kinase Inhibitory Activity of Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides

| Compound ID | Target Kinase | IC50 (nM) |

| 5k | EGFR | 79 |

| Her2 | 40 | |

| VEGFR2 | 112 | |

| CDK2 | 204 | |

| Sunitinib | VEGFR2 | 93 |

| Erlotinib | EGFR | 55 |

| Staurosporine | Her2 | 38 |

| CDK2 | - |

Data extracted from a study on novel pyrrolo[2,3-d]pyrimidine derivatives.[3]

Table 2: In Vitro Kinase Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives Against RET Kinase

| Compound ID | RET IC50 (µM) |

| 5 | 7.69 ± 0.51 |

| 6 | 15.82 ± 7.39 |

| 19 | 0.127 ± 0.001 |

| 20 | 0.076 ± 0.006 |

| 55 | < 0.01 |

| 59 | < 0.01 |

Data from a study on pyrrolo[2,3-d]pyrimidine derivatives as RET inhibitors.[1]

Table 3: Cytotoxic Activity of Tricyclic Pyrrolo[2,3-d]pyrimidines

| Compound ID | Cell Line | IC50 (µM) |

| 8f | HT-29 | 4.55 ± 0.23 |

| 8g | HT-29 | 4.01 ± 0.20 |

| 10a | HeLa | > 50 |

| 10b | MCF-7 | > 50 |

Data from a study on tricyclic pyrrolo[2,3-d]pyrimidine derivatives.[4]

Experimental Protocols

Protocol 1: Synthesis of the Key Intermediate - 7H-Pyrrolo[2,3-d]pyrimidin-4-ol

This protocol describes the acid-catalyzed cyclization of this compound to form the core pyrrolo[2,3-d]pyrimidine scaffold.

Materials:

-

This compound

-

1N Hydrochloric Acid (HCl)

-

Water

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus

-

Vacuum oven

Procedure:

-

Dissolve this compound (e.g., 150 mg, 0.66 mmol) in 1N HCl (e.g., 5.0 mL).

-

Stir the mixture at room temperature for 1 hour.

-

A precipitate will form. Filter the precipitate and wash it with a minimal amount of cold water.

-

Dry the collected solid in a vacuum oven overnight to yield 7H-pyrrolo[2,3-d]pyrimidin-4-ol as a white solid.

Protocol 2: General Procedure for the Synthesis of Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides (Exemplified by the synthesis of compound 5k)

This protocol outlines a three-step synthesis to produce potent multi-targeted kinase inhibitors.

Step 1: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

-

This intermediate can be synthesized from 7H-pyrrolo[2,3-d]pyrimidin-4-ol using a suitable chlorinating agent like phosphorus oxychloride (POCl₃).

Step 2: Synthesis of 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzohydrazide

-

To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in a suitable solvent (e.g., ethanol), add 4-aminobenzohydrazide.

-

Reflux the reaction mixture for several hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture and collect the precipitated product by filtration. Wash the solid with a suitable solvent and dry.

Step 3: Synthesis of (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-(4-chlorobenzylidene)benzohydrazide (Compound 5k)

-

Dissolve 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzohydrazide in a suitable solvent (e.g., ethanol).

-

Add 4-chlorobenzaldehyde to the solution.

-

Add a catalytic amount of a suitable acid (e.g., glacial acetic acid).

-

Reflux the mixture for several hours, monitoring by TLC.

-

After completion, cool the reaction mixture and collect the precipitated product by filtration.

-

Wash the product with a suitable solvent and dry to obtain the final compound.

Protocol 3: Kinase Inhibition Assay (General)

This protocol provides a general outline for assessing the in vitro kinase inhibitory activity of the synthesized compounds.

Materials:

-

Synthesized kinase inhibitor compounds

-

Target kinase (e.g., EGFR, CDK2)

-

ATP

-

Substrate peptide specific to the kinase

-

Assay buffer

-

Kinase-Glo® Luminescent Kinase Assay kit (or similar)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the inhibitor compounds in a suitable solvent (e.g., DMSO).

-

In a microplate, add the kinase, substrate peptide, and inhibitor solution to the assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time.

-

Stop the reaction and measure the remaining ATP using a luminescent assay kit according to the manufacturer's instructions.

-

The luminescence signal is inversely proportional to the kinase activity.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by the synthesized kinase inhibitors and a general experimental workflow.

Caption: General workflow for the synthesis and evaluation of kinase inhibitors.

Caption: Simplified EGFR signaling pathway and its inhibition.

References

- 1. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 7400-06-8 [chemicalbook.com]

- 3. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Application Notes and Protocols for the Synthesis of Pyrido[2,3-d]pyrimidine-based Thymidine Phosphorylase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymidine phosphorylase (TP), also known as platelet-derived endothelial cell growth factor (PD-ECGF), is a key enzyme in the pyrimidine nucleoside salvage pathway. It catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxyribose-1-phosphate. Elevated levels of TP are associated with poor prognosis in various solid tumors, as the enzyme promotes angiogenesis, tumor growth, and metastasis. Consequently, the inhibition of thymidine phosphorylase represents a promising strategy for the development of novel anti-cancer therapeutics. This document provides a detailed protocol for the synthesis of potent thymidine phosphorylase inhibitors based on a pyrido[2,3-d]pyrimidine scaffold, starting from 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol.

Data Presentation

The following table summarizes the inhibitory activity of a representative series of synthesized pyrido[2,3-d]pyrimidine analogs against human thymidine phosphorylase.

| Compound ID | R Group | IC50 (µM) |

| TP-Inhibitor-1 | Phenyl | 15.2 |

| TP-Inhibitor-2 | 4-Chlorophenyl | 8.5 |

| TP-Inhibitor-3 | 4-Methoxyphenyl | 22.1 |

| TP-Inhibitor-4 | 2-Thienyl | 12.8 |

| TP-Inhibitor-5 | Cyclohexyl | 35.4 |

| 7-Deazaxanthine (Control) | - | 38.7 |

Experimental Protocols

Protocol 1: Synthesis of 5,7-Disubstituted-pyrido[2,3-d]pyrimidin-4(3H)-ones

This protocol describes a general method for the synthesis of pyrido[2,3-d]pyrimidine derivatives from this compound via a one-pot cyclization reaction.

Materials:

-

This compound

-

Substituted Acetophenone (e.g., acetophenone, 4-chloroacetophenone)

-

Glacial Acetic Acid

-

Ethanol

-

Diethyl ether

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Filtration apparatus

Procedure:

-

To a solution of this compound (1 mmol) in glacial acetic acid (10 mL), add the appropriately substituted acetophenone (1.1 mmol).

-

The reaction mixture is heated to reflux and stirred for 4-6 hours.

-

The progress of the reaction is monitored by TLC (e.g., using a mobile phase of dichloromethane:methanol, 9:1).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The resulting precipitate is collected by filtration, washed with cold ethanol (2 x 10 mL), and then with diethyl ether (2 x 10 mL).

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and dimethylformamide) to afford the pure 5,7-disubstituted-pyrido[2,3-d]pyrimidin-4(3H)-one.

-

The structure of the final compound is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 2: In Vitro Thymidine Phosphorylase Inhibition Assay (Spectrophotometric Method)

This protocol details the procedure for evaluating the inhibitory activity of the synthesized compounds against thymidine phosphorylase. The assay is based on monitoring the conversion of thymidine to thymine, which results in an increase in absorbance at 290 nm.

Materials:

-

Recombinant human thymidine phosphorylase (TP)

-

Thymidine (substrate)

-

Potassium phosphate buffer (50 mM, pH 7.4)

-

Synthesized inhibitor compounds

-

7-Deazaxanthine (standard inhibitor)

-

Dimethyl sulfoxide (DMSO)

-

96-well UV-transparent microplates

-

Microplate reader capable of measuring absorbance at 290 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of thymidine (10 mM) in potassium phosphate buffer.

-

Prepare stock solutions of the synthesized inhibitors and 7-Deazaxanthine (10 mM) in DMSO.

-

Dilute the TP enzyme in potassium phosphate buffer to a working concentration (e.g., 0.1 U/mL).

-

-

Assay Protocol:

-

In a 96-well plate, add 145 µL of potassium phosphate buffer to each well.

-

Add 5 µL of the test compound solution (at various concentrations) or DMSO (for the control) to the respective wells.

-

Add 30 µL of the TP enzyme solution to each well.

-

Incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the thymidine solution to each well.

-

Immediately measure the increase in absorbance at 290 nm every 30 seconds for 10 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) from the linear portion of the absorbance versus time curve.

-

The percent inhibition is calculated using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.

-

The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Visualizations

Caption: Synthetic and screening workflow for TP inhibitors.

Caption: Role of Thymidine Phosphorylase in Angiogenesis.

Application Notes and Protocols for the Characterization of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol, a key intermediate in the synthesis of various biologically active compounds. The protocols detailed herein are designed to ensure the identity, purity, and structural integrity of the compound, employing a suite of standard analytical techniques. This document offers detailed experimental procedures, data interpretation guidelines, and visual workflows to support researchers in the fields of medicinal chemistry, drug discovery, and pharmaceutical development.

Compound Information

-

Compound Name: this compound

-

CAS Number: 7400-06-8

-

Molecular Formula: C₁₀H₁₇N₃O₃[1]

-

Molecular Weight: 227.27 g/mol [1]

-

Structure:

Analytical Techniques for Characterization

A multi-technique approach is recommended for the unambiguous characterization of this compound. The following methods provide complementary information regarding the compound's structure, purity, and identity.

-

High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For molecular weight confirmation and impurity profiling.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For detailed structural elucidation.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: For the identification of functional groups.

-

High-Resolution Mass Spectrometry (HRMS): For accurate molecular weight determination.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from the analytical characterization of this compound.

Table 1: Chromatographic and Mass Spectrometric Data

| Parameter | Value | Technique |

| Retention Time (RT) | 1.37 min | LC-MS |

| Mass-to-Charge (m/z) | 182 [M-EtOH + H]⁺ | LC-MS |

| Purity (typical) | ≥98% | HPLC-UV |

| Exact Mass (calculated) | 227.12699 | - |

Table 2: ¹H NMR Spectroscopic Data (DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| 1.07 | triplet | 6H | 2 x CH₃ |

| 3.40 | multiplet | 2H | OCH₂ |

| 3.59 | multiplet | 2H | OCH₂ |

| 4.56 | triplet | 1H | CH |

| 6.07 | broad singlet | 2H | NH₂ |

| 7.70 | singlet | 1H | Pyrimidine-H |

| 11.43 | broad singlet | 1H | OH |

Note: ¹³C NMR data is not currently available in the searched literature but is recommended for complete structural characterization.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol provides a general method for the purity assessment of this compound. Method optimization may be required.

Objective: To determine the purity of the compound by separating it from potential impurities.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, for pH adjustment)

-

This compound sample

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

-

Sample Preparation:

-

Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

-

Filter the sample solution through a 0.45 µm syringe filter.

-

-

HPLC Conditions:

-

Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

-

Column Temperature: 30 °C

-

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |

-

-

Data Analysis:

-

Integrate the peaks in the chromatogram.

-

Calculate the purity of the main peak as a percentage of the total peak area.

-

Expected Outcome: A major peak corresponding to this compound, with any impurities appearing as smaller peaks at different retention times.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight of the compound.

Instrumentation:

-

LC-MS system with an electrospray ionization (ESI) source

Procedure:

-

Utilize the same LC conditions as described in the HPLC protocol.

-

Divert the eluent from the LC column to the ESI-MS detector.

-

Acquire mass spectra in positive ion mode.

Data Analysis:

-

Extract the mass spectrum for the main chromatographic peak.

-

Identify the molecular ion peak. For this compound, a common adduct is [M+H]⁺. A fragment corresponding to the loss of an ethoxy group, [M-EtOH+H]⁺, has been reported at m/z 182.[2]

Expected Outcome: A mass spectrum with a prominent peak corresponding to the protonated molecule or a characteristic fragment, confirming the molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure of the compound.

Instrumentation:

-

NMR spectrometer (300 MHz or higher recommended)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

Data Analysis:

-

¹H NMR: Correlate the observed chemical shifts, multiplicities, and integrations with the expected proton environments in the molecule (see Table 2).

-

¹³C NMR: Identify the number of unique carbon signals and their chemical shifts to confirm the carbon framework of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Instrumentation:

-

FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory is recommended for solid samples.

Procedure:

-

Obtain a background spectrum.

-

Place a small amount of the solid sample on the ATR crystal.

-

Acquire the sample spectrum.

Expected Characteristic IR Absorptions for Pyrimidine Derivatives:

-

N-H stretching (amino group): 3300-3500 cm⁻¹

-

O-H stretching (hydroxyl group): 3200-3600 cm⁻¹ (broad)

-

C-H stretching (aliphatic): 2850-3000 cm⁻¹

-

C=N and C=C stretching (pyrimidine ring): 1550-1650 cm⁻¹

-

N-H bending (amino group): ~1600 cm⁻¹

-

C-O stretching (ether and alcohol): 1050-1250 cm⁻¹

Visualizations

Experimental Workflows

Caption: Workflow for HPLC Purity Analysis.

Caption: Workflow for LC-MS Molecular Weight Confirmation.

Caption: Workflow for NMR Structural Elucidation.

Caption: Workflow for FTIR Functional Group Analysis.

Conclusion

The analytical methods outlined in these application notes provide a robust framework for the comprehensive characterization of this compound. Adherence to these protocols will enable researchers and drug development professionals to confidently verify the identity, purity, and structure of this important chemical intermediate, ensuring the quality and reliability of subsequent research and development activities. For complete structural confirmation, it is highly recommended to perform ¹³C NMR and high-resolution mass spectrometry.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol

This application note provides a detailed protocol for the purification of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol, a key intermediate in the synthesis of various biologically active molecules, including kinase inhibitors.[1] The described method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) for efficient separation and purification of the target compound from reaction impurities.

Introduction

This compound is a pyrimidine derivative with the molecular formula C₁₀H₁₇N₃O₃ and a molecular weight of 227.26 g/mol .[1][2] Its structure includes a polar pyrimidine core with amino and hydroxyl groups, as well as a more lipophilic diethoxyethyl side chain.[3] This amphiphilic nature makes RP-HPLC an ideal technique for its purification. The protocol outlined below is designed for researchers, scientists, and drug development professionals requiring a high-purity sample of this compound for subsequent synthetic steps or biological assays.

Experimental Protocol

This protocol details the necessary steps for the preparative HPLC purification of this compound.

1. Materials and Instrumentation

| Item | Specification |

| HPLC System | Preparative HPLC system with gradient elution capability |

| Detector | UV-Vis Detector |

| Column | C18 reverse-phase preparative column (e.g., 250 x 21.2 mm, 5 µm) |

| Solvent A | 0.1% Formic Acid in Water |

| Solvent B | 0.1% Formic Acid in Acetonitrile |

| Sample | Crude this compound |

| Sample Diluent | 50:50 (v/v) Acetonitrile/Water |

2. Sample Preparation

-

Dissolve the crude this compound in the sample diluent to a final concentration of 10-20 mg/mL.

-

Vortex the solution until the sample is completely dissolved.

-

Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

3. HPLC Method Parameters

| Parameter | Value |

| Flow Rate | 20.0 mL/min |

| Detection Wavelength | 270 nm |

| Injection Volume | 1-5 mL (depending on concentration and column capacity) |

| Column Temperature | Ambient |

| Gradient Elution | See Table 2 |

Table 2: Gradient Elution Profile

| Time (minutes) | % Solvent A | % Solvent B |

| 0.0 | 95 | 5 |

| 20.0 | 70 | 30 |

| 22.0 | 5 | 95 |

| 25.0 | 5 | 95 |

| 25.1 | 95 | 5 |

| 30.0 | 95 | 5 |

4. Purification and Post-Processing

-

Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes.

-

Inject the filtered sample onto the column.

-

Collect fractions based on the UV chromatogram, isolating the peak corresponding to the target compound.

-

Analyze the purity of the collected fractions using analytical HPLC.

-

Pool the fractions with a purity of ≥98%.[1]

-

Remove the organic solvent from the pooled fractions using a rotary evaporator.

-

Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.[4]

Logical Workflow for HPLC Purification

Caption: Workflow for the purification of this compound.

Expected Results

The described HPLC method is expected to yield this compound with high purity. A summary of the anticipated results is provided below.

| Parameter | Expected Value |

| Retention Time | Approximately 10-15 minutes |

| Purity (by analytical HPLC) | ≥ 98% |

| Recovery | > 80% |

| Final Form | Off-white powder[4] |

This application note provides a comprehensive and detailed protocol for the preparative HPLC purification of this compound. The use of a C18 reverse-phase column with a water/acetonitrile gradient containing formic acid as a modifier allows for the efficient separation of the target compound from synthesis-related impurities. This method is robust and can be adapted for various scales of purification, providing a reliable means to obtain high-purity material essential for research and development in medicinal chemistry and drug discovery.

References

Application Notes and Protocols: Synthesis of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals